molecular formula C11H14N2O4S B1200351 1-((2-Nitrophenyl)sulfonyl)piperidine CAS No. 314283-05-1

1-((2-Nitrophenyl)sulfonyl)piperidine

Cat. No.: B1200351
CAS No.: 314283-05-1
M. Wt: 270.31 g/mol
InChI Key: AACRWZVDRSTLKY-UHFFFAOYSA-N
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Description

1-((2-Nitrophenyl)sulfonyl)piperidine is an organic compound that features a piperidine ring substituted with a 2-nitrophenylsulfonyl group

Preparation Methods

The synthesis of 1-((2-Nitrophenyl)sulfonyl)piperidine typically involves the reaction of piperidine with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include solvents like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-((2-Nitrophenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonyl group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like hydrochloric acid, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((2-Nitrophenyl)sulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Nitrophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-((2-Nitrophenyl)sulfonyl)piperidine can be compared with other similar compounds such as:

    Piperidine: A simple six-membered ring containing a nitrogen atom, used as a precursor in the synthesis of various pharmaceuticals.

    2-Nitrobenzenesulfonyl chloride: A reagent used in the synthesis of sulfonyl compounds.

    Morpholine: A heterocyclic amine similar to piperidine but with an oxygen atom in the ring, used in the synthesis of various chemicals and pharmaceuticals.

The uniqueness of this compound lies in its combined structural features, which provide distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)10-6-2-3-7-11(10)18(16,17)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACRWZVDRSTLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355345
Record name 1-((2-Nitrophenyl)sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314283-05-1
Record name 1-((2-Nitrophenyl)sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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